molecular formula C19H20ClFN2O4 B2943826 N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide CAS No. 1396847-38-3

N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide

Cat. No.: B2943826
CAS No.: 1396847-38-3
M. Wt: 394.83
InChI Key: LBOVPXSHEQLRDX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include halogenated phenyl compounds, hydroxylated phenyl compounds, and ethanediamide derivatives. Reaction conditions such as temperature, pressure, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as solvent choice, temperature, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O4/c1-19(26,10-12-3-6-14(27-2)7-4-12)11-22-17(24)18(25)23-13-5-8-16(21)15(20)9-13/h3-9,26H,10-11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOVPXSHEQLRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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